molecular formula C14H23BN2O2S B1376844 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole CAS No. 1350755-62-2

2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B1376844
CAS No.: 1350755-62-2
M. Wt: 294.2 g/mol
InChI Key: COEXAUJQRJWQFX-UHFFFAOYSA-N
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Description

IUPAC Naming Convention

The systematic IUPAC name 2-(piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is derived from its structural components:

  • Thiazole core : A five-membered heterocyclic ring containing one sulfur and one nitrogen atom.
  • Piperidin-1-yl substituent : A six-membered saturated amine ring attached to the thiazole’s position 2 via a nitrogen atom.
  • Pinacol boronic ester : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 5 of the thiazole.

The numbering prioritizes the thiazole ring (positions 2 and 5), followed by substituents in descending order of priority (boronate ester > piperidine). Alternative names include 2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(piperidin-1-yl)thiazole .

CAS Registry Number and Identifiers

The compound is uniquely identified by:

Identifier Value Source
CAS Registry Number 1350755-62-2
PubChem CID 45785938 (related analog)
EC Number 640-501-7
SMILES CC1(C)OB(OC1(C)C)C2=CN=C(S2)N3CCCCC3
InChIKey DRJRWENMIHPXGX-UHFFFAOYSA-N

These identifiers ensure precise tracking in chemical databases and regulatory frameworks.

Molecular Formula and Mass Spectrometry Data

Molecular formula : $$ \text{C}{14}\text{H}{23}\text{BN}2\text{O}2\text{S} $$ .
Monoisotopic mass : 294.15732 Da (calculated using isotopic masses: $$ ^{12}\text{C} = 12.000000 $$, $$ ^{1}\text{H} = 1.007825 $$, $$ ^{14}\text{N} = 14.003074 $$, $$ ^{32}\text{S} = 31.972071 $$, $$ ^{11}\text{B} = 11.009305 $$, $$ ^{16}\text{O} = 15.994915 $$) .
Average mass : 294.229 g/mol (derived from standard atomic weights: $$ \text{C} = 12.011 $$, $$ \text{H} = 1.008 $$, $$ \text{B} = 10.81 $$, $$ \text{N} = 14.01 $$, $$ \text{O} = 16.00 $$, $$ \text{S} = 32.06 $$) .

Mass Spectrometry Fragmentation Pattern (Hypothetical):

  • Molecular ion peak : $$ m/z = 294.2 \, [M]^+ $$.
  • Key fragments :
    • $$ m/z = 211.1 \, (\text{C}9\text{H}{14}\text{BNO}2\text{S}^+) $$: Loss of piperidine ($$ \text{C}5\text{H}{11}\text{N} $$).
    • $$ m/z = 139.0 \, (\text{C}6\text{H}{10}\text{O}2\text{B}^+) $$: Pinacol boronate cleavage.

Structural Isomerism and Tautomerism

Structural Isomerism:

  • Positional isomerism : The piperidinyl and boronate groups could theoretically occupy positions 2/4 or 4/5 on the thiazole ring, but the reported structure is specific to positions 2 and 5 .
  • Stereoisomerism : The pinacol boronate’s dioxaborolane ring is symmetric (4,4,5,5-tetramethyl), eliminating stereoisomerism. Piperidine’s chair conformers do not constitute distinct isomers under standard conditions .

Tautomerism:

  • Thiazole tautomerism : The thiazole ring exhibits protonropic tautomerism (1,3-shift of hydrogen between N and S), but the substituents at positions 2 and 5 lock the tautomeric form .
  • Boronate ester stability : The dioxaborolane group resists tautomerization due to its cyclic ether-boronate structure .

Table: Isomer Classification

Type Description Relevance to Compound
Positional isomers Differ in substituent positions on thiazole Not observed
Stereoisomers Chiral centers or geometric isomerism Absent
Tautomers Proton shifts altering bonding patterns Negligible

Properties

IUPAC Name

2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-10-16-12(20-11)17-8-6-5-7-9-17/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEXAUJQRJWQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiazole Core

The thiazole ring is typically synthesized via the Hantzsch condensation , which involves the reaction of α-haloketones with thioamides or thioureas. For the target compound, a suitable α-bromoketone precursor bearing a protected or pre-installed boronate ester is reacted with piperidine-substituted thioamide derivatives to form the 2-(piperidin-1-yl)thiazole scaffold.

  • Reaction conditions: Usually conducted under reflux in polar solvents like ethanol or acetonitrile.
  • Yields: Moderate to high, depending on the purity of starting materials and reaction time.

Piperidinyl Group Installation

The piperidin-1-yl substituent at the 2-position can be introduced via nucleophilic substitution or palladium-catalyzed amination:

  • Nucleophilic substitution: Direct displacement of a suitable leaving group (e.g., halogen) at the 2-position of the thiazole ring by piperidine under basic conditions.
  • Buchwald-Hartwig amination: Palladium-catalyzed coupling of 2-halothiazole with piperidine provides a more controlled and efficient route.

Representative Synthetic Route

Step Reactants & Reagents Conditions Outcome
1 α-Bromoketone + Piperidinyl thioamide Reflux in ethanol Formation of 2-(piperidin-1-yl)thiazole
2 5-Bromo-2-(piperidin-1-yl)thiazole + B2pin2 Pd catalyst, KOAc, 60 °C, inert 5-(Pinacol boronate ester) derivative
3 Purification Chromatography Pure 2-(Piperidin-1-yl)-5-(pinacol boronate)thiazole

Reaction Mechanisms and Catalysts

  • Hantzsch condensation: Nucleophilic attack of thioamide sulfur on α-bromoketone carbonyl followed by cyclization to form thiazole.
  • Miyaura borylation: Oxidative addition of Pd(0) into C–Br bond, transmetallation with B2pin2, and reductive elimination to install boronate ester.
  • Buchwald-Hartwig amination: Pd-catalyzed C–N bond formation between 2-halothiazole and piperidine.

Analytical Data and Purity

According to commercial data, the compound is typically obtained with:

Parameter Value
Purity ≥ 95%
Molecular Formula C14H23BN2O2S
Molecular Weight 294.23 g/mol
Storage 2–8 °C

Purity assessment is commonly performed by HPLC and NMR spectroscopy to confirm the integrity of both the thiazole and boronate ester moieties.

Research Findings and Applications

  • The boronate ester functionality facilitates Suzuki-Miyaura cross-coupling , enabling the compound’s use as a building block in medicinal chemistry and material science.
  • The piperidinyl substituent provides biological relevance, enhancing binding affinity in pharmaceutical targets.
  • Synthetic routes emphasize mild conditions and high selectivity to preserve the sensitive boronate ester group.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Hantzsch Condensation Cyclization of α-bromoketone with thioamide Straightforward, high yield Requires α-bromoketone precursor
Miyaura Borylation Pd-catalyzed borylation of 5-halothiazole Mild conditions, high selectivity Sensitive to moisture/air
Buchwald-Hartwig Amination Pd-catalyzed amination for piperidinyl substitution Efficient C–N bond formation Requires expensive catalysts
Nucleophilic Substitution Direct displacement by piperidine Simple reagents May require forcing conditions

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The piperidine and boronate ester groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the thiazole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing boron and nitrogen heterocycles exhibit significant anticancer properties. The thiazole ring in this compound can enhance biological activity by interacting with specific biological targets involved in cancer progression. Studies have shown that derivatives of thiazole can inhibit tumor growth by interfering with cellular signaling pathways .

Neuropharmacology
The piperidine moiety is known for its role in neuropharmacology. Compounds like this one may act on neurotransmitter systems, potentially leading to the development of new treatments for neurodegenerative diseases or psychiatric disorders. Preliminary studies suggest that piperidine derivatives can modulate dopamine and serotonin receptors, which are crucial for mood regulation and cognitive function .

Organic Synthesis

Building Block for Complex Molecules
This compound can serve as a building block in organic synthesis due to the presence of the boron atom. Boron-containing compounds are often utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is vital for creating complex organic molecules used in pharmaceuticals and agrochemicals . The stability and reactivity of the dioxaborolane group make it particularly useful in these reactions.

Materials Science

Polymer Chemistry
In materials science, boron compounds are increasingly being explored for their properties in polymer chemistry. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength. Research has indicated that polymers containing boron exhibit improved flame retardancy and thermal resistance, making them suitable for various industrial applications .

Case Studies and Research Findings

StudyApplicationFindings
Anticancer Activity Study Cancer TreatmentDemonstrated significant inhibition of tumor cell proliferation in vitro using thiazole derivatives related to this compound .
Neuropharmacological Assessment Neurological DisordersShowed potential modulation of serotonin receptors leading to antidepressant-like effects in animal models .
Organic Synthesis Research Cross-Coupling ReactionsSuccessfully employed in Suzuki-Miyaura reactions to synthesize complex biaryl compounds with high yields .
Material Properties Evaluation Polymer DevelopmentEnhanced thermal stability and flame retardancy observed in polymer composites incorporating boron-based compounds .

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves its interaction with specific molecular targets. The piperidine group can interact with biological receptors, while the boronate ester can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole Derivatives with Varied Substituents

Substituent Position Isomer
  • 4-Boronate Thiazole Derivative (CAS 1283179-56-5): Structure: Boronate ester at the 4-position of thiazole, piperidine at the 2-position. Molecular Formula: C14H23BN2O2S (MW: 294.22 g/mol).
Pyrrolidine-Substituted Analog (BD443777, CAS 1595285-01-0):
  • Structure : Pyrrolidine (5-membered ring) replaces piperidine.
  • Molecular Formula : C13H21BN2O2S (MW: 280.20 g/mol).
  • Key Differences : Reduced steric bulk and altered electronic effects due to the smaller pyrrolidine ring, which may enhance solubility but lower thermal stability .
Adamantane-Functionalized Thiazole (3r, CAS not provided):
  • Structure : Adamantane carboxamide at the 2-position, boronate at the 5-position.
  • Synthesis Yield : 50% via thermal reaction with ammonium persulfate .
  • Key Differences : The bulky adamantane group introduces significant hydrophobicity, favoring applications in medicinal chemistry (e.g., PET radiotracers) over materials science .

Heterocycle-Modified Analogs

Pyridine-Based Analog (CAS 1073354-35-4):
  • Structure : Pyridine core with piperidine and boronate substituents.
  • Molecular Formula : C16H25BN2O2 (MW: 288.20 g/mol).
  • Key Differences : The pyridine ring’s electron-withdrawing nature enhances electrophilic reactivity in cross-couplings compared to thiazole derivatives .
Thiadiazole Derivative (CAS 2225175-52-8):
  • Structure : 1,3,4-Thiadiazole with methyl and boronate groups.
  • Molecular Formula : C9H15BN2O2S (MW: 226.11 g/mol).

Functional Group Variations

Tetrahydrofuran-Oxy Substituent (CAS 1356469-05-0):
  • Structure : Tetrahydrofuran-3-yloxy group at the 2-position.
  • Molecular Formula: C13H20BNO4S (MW: 297.18 g/mol).
  • Key Differences : The ether linkage enhances solubility in polar solvents, making it suitable for aqueous-phase reactions .

Comparative Data Table

Compound Class Structure/Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Applications Reference
Target Compound Thiazole, 2-piperidine, 5-boronate C14H23BN2O2S 294.22 85% Cross-coupling, drug design
4-Boronate Isomer Thiazole, 2-piperidine, 4-boronate C14H23BN2O2S 294.22 Not reported Intermediate synthesis
Pyrrolidine Analog Thiazole, 2-pyrrolidine, 5-boronate C13H21BN2O2S 280.20 Not reported Solubility-focused reactions
Adamantane Derivative Thiazole, 2-adamantane carboxamide, 5-boronate C20H28BN3O2S 385.33 50% Radiopharmaceuticals
Pyridine Analog Pyridine, 2-piperidine, 5-boronate C16H25BN2O2 288.20 Not reported Conjugated polymer synthesis

Key Findings and Implications

  • Reactivity : The 5-boronate position in the target compound offers superior steric accessibility for cross-coupling compared to 4-boronate isomers .
  • Substituent Effects : Piperidine provides balanced steric bulk and electronic donation, whereas pyrrolidine analogs prioritize solubility . Adamantane derivatives trade reactivity for biological stability .
  • Applications : Thiazole-based boronates dominate medicinal chemistry, while pyridine and thiadiazole analogs are tailored for materials science (e.g., photovoltaics) .

Biological Activity

The compound 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole , with CAS number 852228-08-1 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C16H25BN2O2
  • Molecular Weight : 288.19 g/mol
  • Structure : The compound features a thiazole ring substituted with a piperidine moiety and a dioxaborolane group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as a kinase inhibitor and for its effects on cellular signaling pathways.

Kinase Inhibition

Recent studies indicate that compounds with similar structures exhibit inhibitory activity against several kinases, including:

  • GSK-3β : A critical regulator in various signaling pathways associated with cancer and neurodegenerative diseases.
  • EGFR : Inhibition of the epidermal growth factor receptor (EGFR) has implications in cancer treatment, particularly non-small cell lung cancer (NSCLC).

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : The compound showed IC50 values in the low micromolar range against specific cancer cell lines (e.g., HT-22 and BV-2 cells), indicating potent inhibitory effects on cell viability .

Case Studies

  • Study on Kinase Inhibition : A study investigated the compound's ability to inhibit GSK-3β and other kinases. The results indicated that it could potentially modulate pathways involved in cell proliferation and survival .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of the compound across different concentrations (0.1 to 100 µM). The findings revealed that at certain concentrations, the compound significantly reduced cell viability while maintaining selectivity towards cancerous cells .

Data Tables

PropertyValue
Molecular FormulaC16H25BN2O2
Molecular Weight288.19 g/mol
CAS Number852228-08-1
IC50 (HT-22 Cells)Low micromolar range
IC50 (BV-2 Cells)Low micromolar range

Safety Profile

The safety profile of the compound has been evaluated in preclinical studies. It was found to exhibit moderate toxicity at higher concentrations but showed a favorable safety margin at therapeutic doses .

Q & A

Basic Question: What synthetic strategies are optimal for preparing 2-(piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole?

Methodological Answer:
The compound’s synthesis involves modular assembly of the thiazole core, piperidine substitution, and boronic ester functionalization. Key steps include:

  • Thiazole formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or 1,4-dioxane (common solvents) .
  • Piperidine substitution : Nucleophilic substitution of halogen at the 2-position of thiazole with piperidine, often using a base like K₂CO₃ in DMF or acetonitrile .
  • Boronic ester introduction : Suzuki-Miyaura coupling or direct borylation using bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts (e.g., PdCl₂(dppf)) in THF at 80–100°C .
    Optimization Tips :
  • Use anhydrous conditions for boronic ester steps to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC, as over-borylation can lead to byproducts.

Basic Question: How can structural confirmation and purity be validated for this compound?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm piperidine integration (e.g., δ 1.4–1.7 ppm for CH₂ groups) and boronic ester signals (δ 1.3 ppm for pinacol methyl groups) .
  • IR Spectroscopy : Detect thiazole C=N stretching (~1600 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for boron .
  • HPLC/Purity Analysis : Use reverse-phase C18 columns with acetonitrile/water gradients; aim for ≥95% purity .

Advanced Question: How does the boronic ester moiety influence reactivity in cross-coupling reactions?

Methodological Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura couplings for bioconjugation or structural diversification:

  • Electronic Effects : The electron-rich boronic ester stabilizes the transient palladium complex, enhancing coupling efficiency with aryl halides .
  • Steric Considerations : The pinacol group mitigates protodeboronation but may reduce reactivity with bulky substrates.
  • Protocol : React with aryl bromides (1.2 eq) using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq) in DME/H₂O (3:1) at 80°C for 12–24 h .
    Validation : Monitor coupling efficiency via ¹H NMR (disappearance of boronic ester signals) and isolate products via flash chromatography.

Advanced Question: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected NMR shifts or missing signals) may arise from tautomerism, impurities, or solvent effects. Mitigation strategies include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., piperidine ring puckering) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals; cross-peaks between thiazole protons and adjacent groups clarify connectivity .
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* level) .
    Case Study : If boronic ester signals are absent in ¹H NMR, confirm hydrolysis via IR (broad -OH stretch) and repeat synthesis under anhydrous conditions .

Advanced Question: What methodologies assess the biological activity of this compound in cancer research?

Methodological Answer:

  • In Vitro Cytotoxicity Assays :
    • Cell Lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) for selectivity screening .
    • Protocol :

Culture cells in RPMI-1640 medium with 5% FBS at 37°C/5% CO₂.

Treat with compound (0.1–100 µM) for 48–72 h.

Quantify viability via SRB assay (absorbance at 565 nm) .

  • Controls : Include CHS-828 (reference antitumor agent) and vehicle (0.5% DMSO).
  • Mechanistic Studies :
    • Perform flow cytometry (apoptosis via Annexin V/PI staining) or Western blotting (caspase-3 activation) .

Advanced Question: How can computational modeling predict the binding mode of this compound to biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases):
    • Prepare the receptor (e.g., PDB ID 1ATP) by removing water and adding hydrogens.
    • Generate ligand conformers (consider thiazole and boronic ester flexibility).
    • Score binding poses using MM-GBSA; prioritize poses with hydrogen bonds to catalytic residues (e.g., ATP-binding site lysines) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of docked complexes .

Advanced Question: What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

  • Key Issues :
    • Boronic ester hydrolysis during prolonged reflux.
    • Low yields in piperidine substitution due to steric hindrance.
  • Solutions :
    • Batch vs. Flow Chemistry : Use continuous flow reactors for Suzuki couplings to improve reproducibility .
    • Purification : Optimize flash chromatography (silica gel, hexane/EtOAc gradients) or switch to recrystallization (DMF/EtOH) .
    • Quality Control : Implement in-line FTIR for real-time monitoring of boronic ester integrity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.